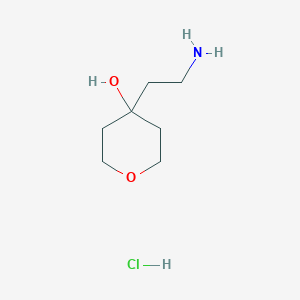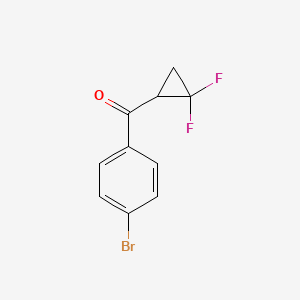
(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone consists of a bromophenyl group, a difluorocyclopropyl group, and a methanone group. The exact 3D structure would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
(4-Bromophenyl)(2,2-difluorocyclopropyl)methanone and its derivatives have been studied for their potential antioxidant properties. The synthesis of similar compounds like (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and its bromine derivatives showed effective antioxidant power, suggesting a promising area for future research using (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Structural Analysis
The structural properties of similar bromophenyl compounds have been investigated to understand their molecular configurations and interactions. For example, the synthesis and crystal structure of (5-bromo-2-hydroxyphenyl)(phenyl)methanone provided insights into the structural aspects of bromophenol derivatives, which could be relevant to (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone (Kuang Xin-mou, 2009).
Carbonic Anhydrase Inhibitory Properties
Compounds similar to (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Such studies offer a potential application for (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone in therapeutic contexts, particularly in the treatment of diseases like glaucoma and epilepsy (Balaydın et al., 2012).
Antibacterial and Antifungal Properties
Research on bromophenol derivatives has indicated potential antibacterial and antifungal properties, which could be explored using (4-Bromophenyl)(2,2-difluorocyclopropyl)methanone. Studies on similar compounds have shown efficacy against various bacterial and fungal strains, suggesting a potential application in antimicrobial therapies (Reddy & Reddy, 2016).
Eigenschaften
IUPAC Name |
(4-bromophenyl)-(2,2-difluorocyclopropyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF2O/c11-7-3-1-6(2-4-7)9(14)8-5-10(8,12)13/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTWFANBUTKLYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




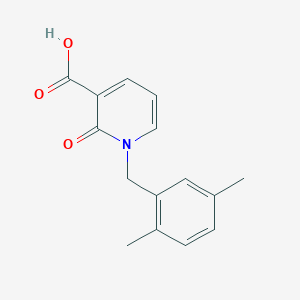

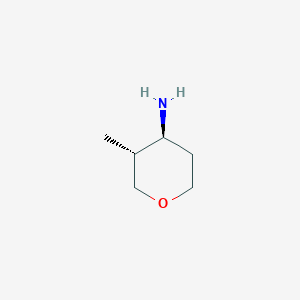

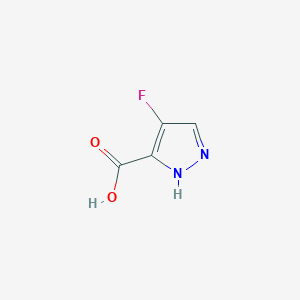
![5,6,7,8-tetrahydro-1,2,4-Triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B1441952.png)
![1-[(4-formylphenyl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1441953.png)


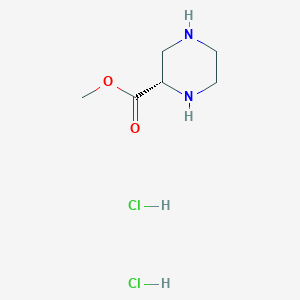
![Tert-butyl 2-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B1441961.png)
